

Spectroscopic Characterization of 1-Iodo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodo-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1-Iodo-2-nitrobenzene**, a key aromatic intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-Iodo-2-nitrobenzene**, both ^1H and ^{13}C NMR provide distinct signals that are characteristic of its substituted aromatic structure.

^1H NMR Spectral Data

The proton NMR spectrum of **1-Iodo-2-nitrobenzene** exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electronegative iodine atom.

Table 1: ^1H NMR Data for **1-Iodo-2-nitrobenzene**

Proton Assignment	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
H-6	8.035	$J(\text{H6}, \text{H4}) = 1.5 \text{ Hz}$, $J(\text{H6}, \text{H5}) = 7.8 \text{ Hz}$
H-3	7.845	$J(\text{H3}, \text{H5}) = 1.8 \text{ Hz}$, $J(\text{H3}, \text{H4}) = 7.9 \text{ Hz}$
H-4	7.488	$J(\text{H4}, \text{H6}) = 1.5 \text{ Hz}$, $J(\text{H4}, \text{H3}) = 7.9 \text{ Hz}$
H-5	7.275	$J(\text{H5}, \text{H3}) = 1.8 \text{ Hz}$, $J(\text{H5}, \text{H6}) = 7.8 \text{ Hz}$
Solvent: CDCl_3 , Frequency: 89.56 MHz[1]		

Another dataset recorded in CCl_4 at 300 MHz shows the following parameters: D(A) 7.80, D(B) 7.36, D(C) 7.29, D(D) 7.99 with coupling constants $J(\text{A}, \text{B})$ 7.90, $J(\text{A}, \text{C})$ 1.35, $J(\text{A}, \text{D})$ 0.28, $J(\text{B}, \text{C})$ 7.20, $J(\text{B}, \text{D})$ 1.45, $J(\text{C}, \text{D})$ 7.71.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For **1-iodo-2-nitrobenzene**, six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the iodine atom (C-1) and the nitro group (C-2) are significantly shifted.

Table 2: ¹³C NMR Data for **1-iodo-2-nitrobenzene**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	96.1
C-2	152.4
C-3	141.5
C-4	133.5
C-5	129.5
C-6	125.6
Solvent: CDCl ₃	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-iodo-2-nitrobenzene** shows characteristic absorption bands for the nitro group and the aromatic ring.

Table 3: Key IR Absorptions for **1-iodo-2-nitrobenzene**

Vibrational Mode	Frequency (cm ⁻¹)
Aromatic C-H Stretch	3100-3000
Asymmetric NO ₂ Stretch	1530
Symmetric NO ₂ Stretch	1350
C=C Aromatic Ring Stretch	1600-1450
C-N Stretch	850
C-I Stretch	660

Aromatic compounds typically display a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2] They also show weak absorptions between 1660 and 2000 cm⁻¹ and strong absorptions from 690 to 900 cm⁻¹ due to C-H out-of-plane bending, the exact position of which is indicative of the substitution pattern.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **1-Iodo-2-nitrobenzene**

m/z	Relative Intensity (%)	Fragment
249.0	100.0	$[M]^+$ (Molecular Ion)
203.0	50.2	$[M - NO_2]^+$
92.0	22.2	$[C_6H_4O]^+$
76.0	83.5	$[C_6H_4]^+$
50.0	34.5	$[C_4H_2]^+$

Source Temperature: 260 °C,
Sample Temperature: 180 °C,
75 eV[3]

The molecular ion peak is observed at m/z 249, which corresponds to the molecular weight of **1-Iodo-2-nitrobenzene** ($C_6H_4INO_2$).[3][4] The base peak in the mass spectrum is the molecular ion peak.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **1-Iodo-2-nitrobenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, CCl_4) in a clean NMR tube.[5][6] For ^{13}C NMR, a more concentrated solution (50-100 mg) is preferable.[6]
- Instrumentation: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

- **Data Acquisition:** Record the ^1H and ^{13}C spectra using standard acquisition parameters. For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.^[7] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For solution-state IR, the sample is dissolved in a suitable solvent (e.g., CCl_4 , CS_2) and placed in an IR cell.^[8]
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm^{-1}).

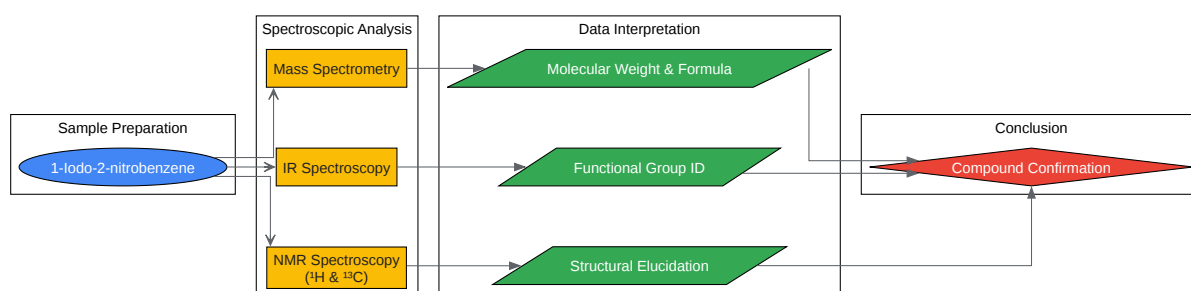
Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.^[4]
- **Ionization:** Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[9]

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, magnetic sector).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

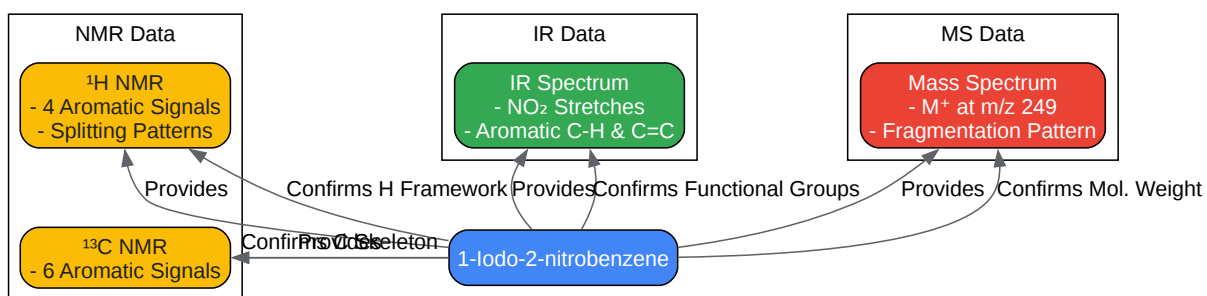
Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of **1-iodo-2-nitrobenzene**.



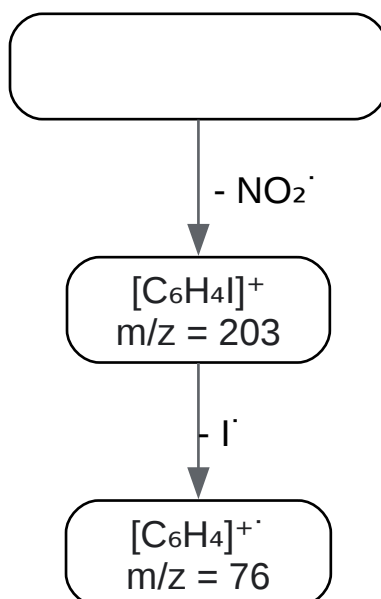
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Caption: Workflow for the spectroscopic analysis of **1-iodo-2-nitrobenzene**.



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Caption: Logical relationship of spectroscopic data for compound identification.



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Caption: Proposed mass fragmentation pathway for **1-Iodo-2-nitrobenzene**.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Iodo-2-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031338#spectroscopic-data-of-1-iodo-2-nitrobenzene-nmr-ir-ms]

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